molecular formula C7H10O3 B153162 methyl (1R)-3-oxocyclopentane-1-carboxylate CAS No. 132076-27-8

methyl (1R)-3-oxocyclopentane-1-carboxylate

Cat. No. B153162
M. Wt: 142.15 g/mol
InChI Key: KTGCFXSELRVRFH-RXMQYKEDSA-N
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Description

Methyl (1R)-3-oxocyclopentane-1-carboxylate is a chemical compound that is part of a broader class of cyclopentanone and cyclopentene derivatives. These compounds are characterized by a cyclopentanone or cyclopentenone ring structure with various substituents, which can significantly alter their chemical behavior and physical properties. The compound is a specific enantiomer, indicating its importance in stereochemistry and potential applications in asymmetric synthesis.

Synthesis Analysis

The synthesis of related cyclopentane derivatives has been explored in various studies. For instance, the preparation of methyl (1R,2S,5S)- and (1S,2R,5R)-2-amino-5-tert-butyl-cyclopentane-1-carboxylates was achieved by the kinetic resolution of methyl (RS)-5-tert-butyl-cyclopentene-1-carboxylate, demonstrating a method to obtain specific enantiomers of a structurally similar compound . This indicates that similar strategies could potentially be applied to synthesize the compound of interest.

Molecular Structure Analysis

The molecular structure of cyclopentane derivatives can be complex, with various substituents influencing the overall conformation. For example, the study of ethyl 3-methyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate by two-dimensional NMR spectroscopy revealed a conformational behavior that is influenced by the specific arrangement of substituents around the cyclopentanone ring . This suggests that the molecular structure of methyl (1R)-3-oxocyclopentane-1-carboxylate would also be influenced by its substituents, potentially affecting its reactivity and physical properties.

Chemical Reactions Analysis

Cyclopentanone derivatives can participate in various chemical reactions. An EPR study of radicals derived from cyclopentanone and methyl 2-oxocyclopentanecarboxylate showed the characterization of radicals formed from these substrates, which could provide insights into the radical chemistry of the compound . Additionally, the reactivity of methyl 2-aryl-2H-azirine-3-carboxylates as dienophiles in [4+2]-cycloaddition reactions indicates that the double bond in cyclopentanone derivatives can be a reactive site for cycloadditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclopentanone derivatives are influenced by their molecular structure. A review of methyl hexyl oxo cyclopentanone carboxylate, a fragrance ingredient, included an evaluation of its physical properties, acute toxicity, skin irritation, skin sensitization, and genotoxicity data . This comprehensive analysis of a related compound suggests that similar evaluations would be necessary to fully understand the properties of methyl (1R)-3-oxocyclopentane-1-carboxylate.

Scientific Research Applications

Synthesis of Enantiomers

  • Methyl (1R)-3-oxocyclopentane-1-carboxylate is utilized in the efficient synthesis of enantiomers. A study demonstrated the parallel kinetic resolution of methyl (RS)-5-tert-butyl-cyclopentene-1-carboxylate, leading to the creation of both (1R,2S,5S)- and (1S,2R,5R)-enantiomers of methyl 2-amino-5-tert-butyl-cyclopentane-1-carboxylate (Davies et al., 2003).

Pheromone Synthesis

  • This compound has been used in the synthesis of pheromones. One notable example is the synthesis of (−)-Frontalin, a bark beetle pheromone, starting from ethyl 2-oxocyclopentane-1-carboxylate (Nishimura & Mori, 1998).

Enzymatic Inhibition Studies

  • Research has explored its role as an inhibitor in enzymatic processes. For instance, 1-Aminocyclopentane-1-carboxylic acid (cycloleucine) was found to be a competitive inhibitor of S-adenosyl-L-methionine synthesis by various enzymes (Coulter et al., 1974).

Chemo- and Stereoselective Synthesis

  • It's used in chemo- and stereoselective synthesis processes. A study described the dirhodium(II)-catalyzed C-H insertion reaction of 2-diazo-3-oxohexanoates, resulting in the formation of an optically active, highly functionalized cyclopentane (Yakura et al., 1999).

Reaction Mechanism Studies

  • Additionally, the compound is instrumental in studying reaction mechanisms, such as the Dowd-Beckwith ring expansion reaction and intramolecular hydrogen transfer reactions (Ardura & Sordo, 2005).

properties

IUPAC Name

methyl (1R)-3-oxocyclopentane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O3/c1-10-7(9)5-2-3-6(8)4-5/h5H,2-4H2,1H3/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTGCFXSELRVRFH-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CCC(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl (1R)-3-oxocyclopentane-1-carboxylate

Synthesis routes and methods I

Procedure details

To a solution of 2.8 g of 3-oxocyclopentanecarboxylic acid in 20 ml of diethyl ether was added ethereal solution of diazomethane under cooled with ice until the mixture turned pale yellow, and then the reaction mixture was concentrated under reduced pressure to give about 3.1 g of 3-oxocyclopentanecarboxylic acid methyl ester as crude product. Obtained methyl ester compound was dissolved in 20 ml of methanol and after the mixture was cooled to -50° C., 820 mg of sodium borohydride was added thereto at a time and the mixture was stirred for 20 minutes at the same temperature. After 1.3 ml of acetic acid was dropped slowly to the reaction mixture, methanol was removed under reduced pressure. To the residue was added 10 ml of water and the mixture was extracted with ethyl acetate and the extract was washed successively with water and a saturated aqueous solution of sodium chloride and dried over anhydrous magnesium sulfate and concentrated under reduced pressure to give 3 g of the title compound as crude product having the following physical data.
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2.8 g
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20 mL
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Synthesis routes and methods II

Procedure details

A solution of 3-oxocyclopentanecarboxylic acid (13.2 g, 103 mmol), MeOH (130 ml) and 98% sulfuric acid (0.1 ml) was heated under reflux with stirring for 1.5 h. The MeOH was evaporated in vacuo. The residue was dissolved in CH2Cl2 (100 ml) and was washed with 1% sodium bicarbonate (50 ml). The solvent was evaporated in vacuo to give the title compound as a liquid, 12.2 g (84% yield); ir (liq.) νmax : 1730-1740 cm-1 ; 1Hmr (CDCl3) δ: 3.71 (s, 3H, OMe), 3.2 (m, 1H, H-1) and 2.5-1.9 ppm (m, 6H, CH2).
Quantity
13.2 g
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0.1 mL
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130 mL
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Yield
84%

Synthesis routes and methods III

Procedure details

318.36 g (3 mol) of trimethylorthoformate are added gradually to a solution of 128.2 g (1 mol) of nonracemic 3-oxocyclopentanecarboxylic acid and 11.4 g (0.06 mol) of p-toluene sulfonic acid hydrate in 380 ml of methanol within 5-10 minutes while stirring, The mixture is heated and during 25 minutes a mixture of formic acid methyl ester and methanol is distilled off (about 185 g of distillate), Thereafter 29 g of 30% sodium methylate solution (0.16 mol) are added and the reaction mixture is kept boiling under reflux for 2 hours; methanol is distilled off, the residue cooled to 10° C. and dissolved by adding 230 ml of methylene chloride and 200 ml of water. By adding 5% sulfuric acid the mixture is adjusted to pH 1.4 and stirred at 10° C. for 30 minutes. The methylene chloride phase is separated and the aqueous phase extracted again with 100 ml of methylene chloride. The combined organic phases are stirred with 50 ml of water, separated and the solvent is distilled off in vacuo. The residue is fractionated in vacuo.
Quantity
318.36 g
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128.2 g
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11.4 g
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380 mL
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0 (± 1) mol
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29 g
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Synthesis routes and methods IV

Procedure details

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Synthesis routes and methods V

Procedure details

A solution of methyl 3-methylenecyclopentane carboxylate (Trost, B. M., Chan, M. T., J. Am. Chem. Soc., 1983, 105, 2315) (2.84 g, 20.26 mmol) in dichloromethane (60 mL) was cooled to −78° C. and a slow stream of ozone was passed through until the permanent blue color indicated complete ozonide formation. The excess ozone was purged with stream of nitrogen. Triphenylphosphine (10.62 g, 40.52 mmol) was added, and stirring was continued overnight, allowing the temperature to warm up to ambient. Solvent was removed in vacuo, the residue dissolved in 10 mL of ethyl acetate/hexane (1:4) mixture. The crystalline triphenylphosphine oxide was removed by filtration, and the residue was purified by mplc (ethyl acetate/hexanes (1:4) to yield 1.5651 g (54%) of the desired product.
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2.84 g
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Reaction Step One
Quantity
60 mL
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0 (± 1) mol
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[Compound]
Name
ozonide
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0 (± 1) mol
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10.62 g
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reactant
Reaction Step Four
Yield
54%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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